molecular formula C7H17ClN2 B6281111 azocan-3-amine hydrochloride CAS No. 2137665-68-8

azocan-3-amine hydrochloride

Cat. No.: B6281111
CAS No.: 2137665-68-8
M. Wt: 164.7
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Description

Azocan-3-amine hydrochloride is an organic compound featuring an 8-membered azocane ring (a saturated heterocycle with one nitrogen atom) substituted with an amine group at position 3. The hydrochloride salt enhances its stability and solubility for synthetic applications. Based on the available evidence, its molecular formula is reported as C₁₃H₁₈N₂O₄ with a molecular weight of 266.30 g/mol and a CAS registry number categorized under G4 . However, discrepancies exist in the literature: another entry describes a structurally similar compound, 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride, with the formula C₉H₁₈O₂ (CAS: EN300-367207), though the presence of oxygen atoms here is inconsistent with its naming . Further clarification is needed to resolve these ambiguities.

Properties

CAS No.

2137665-68-8

Molecular Formula

C7H17ClN2

Molecular Weight

164.7

Purity

90

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Azocan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azocan-3-one derivatives, while reduction reactions may produce azocan-3-amine derivatives .

Comparison with Similar Compounds

Key Comparative Insights:

Ring Size and Complexity :

  • Azocan-3-amine’s 8-membered ring offers conformational flexibility compared to the rigid 4-membered azetidine ring in azetidin-3-amine dihydrochloride .
  • In contrast, memantine hydrochloride and dosulepin hydrochloride feature tricyclic frameworks, which enhance their bioavailability and CNS penetration .

Functional Groups and Bioactivity: The isoxazole derivatives (e.g., {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride) incorporate aromatic and heteroaromatic moieties, enabling π-π interactions critical for receptor binding . Benzydamine and chlorphenoxamine hydrochlorides exhibit tertiary amines linked to bulky aromatic groups, a hallmark of anti-inflammatory and antihistamine drugs, respectively .

Purity and Synthetic Utility :

  • Azetidin-3-amine dihydrochloride is highlighted for its role in chemical synthesis due to its high reactivity , while the isoxazole-based amines are supplied at 96% purity for specialized research .

Discrepancies in Azocan-3-amine Data: The conflicting molecular formulas (C₁₃H₁₈N₂O₄ vs. Further analytical validation (e.g., NMR, mass spectrometry) is required .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for azocan-3-amine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with the bicyclic amine precursor (e.g., 3-amino-1-azabicyclo[3.3.0]octane). React with hydrochloric acid (HCl) under controlled conditions (e.g., 0–5°C, inert atmosphere) to form the hydrochloride salt. This step requires precise stoichiometry to avoid over-acidification .
  • Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures. Monitor pH during crystallization to ensure protonation of the amine group .
  • Optimization : Use TGA (thermogravimetric analysis) to assess thermal stability and confirm salt formation. Purity ≥97% is achievable with iterative recrystallization .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data with reference spectra. Key signals include the amine proton (δ ~8.5–9.5 ppm) and bicyclic carbon resonances (δ ~25–35 ppm) .
  • Mass Spectrometry : Use ESI-MS in positive-ion mode to observe the [M+H]+^+ peak (calculated for C7H14N2HClC_7H_{14}N_2 \cdot HCl: m/z 163.1 for the free base; add 35.5 for HCl).
  • Elemental Analysis : Validate Cl^- content via titration or ion chromatography (target: ~21.6% Cl) .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Troubleshooting Approach :

  • Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 40–60°C) to determine if splitting arises from dynamic processes (e.g., amine inversion) .
  • DFT Calculations : Model expected 1^1H chemical shifts and coupling constants using computational tools to resolve ambiguities in stereochemistry .
  • Comparative Analysis : Cross-reference with structurally similar bicyclic amines (e.g., quinuclidine derivatives) to identify baseline splitting patterns .

Q. What experimental designs are suitable for probing the biological activity of this compound in receptor-binding studies?

  • Protocol Design :

  • Radioligand Displacement Assays : Use 3^3H-labeled analogs (e.g., 3^3H-azocan-3-amine) to measure binding affinity (KiK_i) at target receptors (e.g., σ-1 or NMDA receptors). Include negative controls (e.g., excess unlabeled ligand) to validate specificity .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Use Hill slope analysis to assess cooperativity in binding .
  • Data Validation : Replicate experiments across multiple batches to account for synthetic variability in hydrochloride salt purity .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Stability Study Framework :

  • Accelerated Degradation Testing : Expose samples to 40°C/75% relative humidity for 4 weeks. Monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Light Sensitivity : Store aliquots in amber vials under UV light (254 nm) for 48 hours. Compare degradation products with dark-stored controls .
  • Key Metrics : Report % recovery of parent compound and identify major degradation pathways (e.g., HCl loss, oxidation) .

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